1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting 2-aminopyrimidine with appropriate reagents.
Coupling Reaction: The imidazole and pyrimidine rings are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Urea Formation: The final step involves the reaction of the coupled product with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyrimidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole and pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylthiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylcarbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea is unique due to its specific combination of imidazole and pyrimidine rings with a urea linkage
Properties
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-16-7-8-21(11)14-17-9-13(10-18-14)20-15(22)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBQXUZWWLZBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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